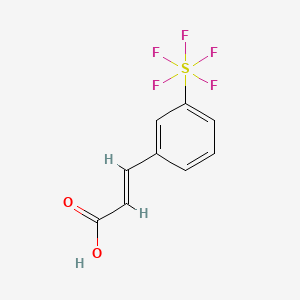

3-(Pentafluorothio)cinnamic acid

Vue d'ensemble

Description

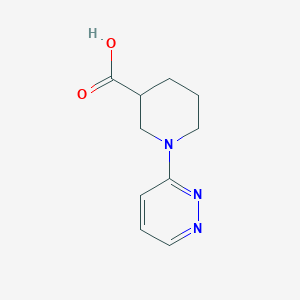

3-(Pentafluorothio)cinnamic acid is a chemical compound with the molecular formula C9H7F5O2S . It is also known as 3-pentafluorosulfur cinnamic acid, 2e-3-3-pentafluoro-??-sulfanyl phenyl prop-2-enoic acid, and 3-pentafluorothio cinnamic acid .

Molecular Structure Analysis

The molecular structure of 3-(Pentafluorothio)cinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The compound also contains a pentafluorothio group attached to the benzene ring .Physical And Chemical Properties Analysis

3-(Pentafluorothio)cinnamic acid has a molecular weight of 274.21 g/mol . Phenolic compounds like cinnamic acid have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Applications De Recherche Scientifique

-

Cancer Treatment

- Field : Oncology

- Application : Cinnamic acid derivatives have been reported to play a role in treating cancer .

- Methods : The structure of cinnamic acid allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .

- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic diseases in vitro .

-

Bacterial Infections

- Field : Microbiology

- Application : Cinnamic acid derivatives have been used in the treatment of bacterial infections .

- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

- Results : Compound 27 exhibited significant antibacterial activity on S. aureus strain of bacteria .

-

Diabetes

- Field : Endocrinology

- Application : Cinnamic acid derivatives have been reported to play a role in treating diabetes .

- Methods : The structure of cinnamic acid allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .

- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic diseases in vitro .

-

Neurological Disorders

- Field : Neurology

- Application : Cinnamic acid derivatives have been reported to play a role in treating neurological disorders .

- Methods : The structure of cinnamic acid allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .

- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic diseases in vitro .

-

Antioxidant Activity

- Field : Biochemistry

- Application : A series of cinnamic acid-derived acids were designed to attain antioxidant properties for the prevention or restoration of pathological conditions implicating degeneration and oxidative stress .

- Methods : The antioxidant and radical scavenging abilities of the compounds were assessed via inhibition of rat hepatic microsomal membrane lipid peroxidation .

- Results : The majority of the obtained compounds demonstrated considerable radical scavenging and antioxidant action .

-

Hypolipidemic Activity

- Field : Pharmacology

- Application : A series of cinnamic acid-derived acids were designed to attain hypolipidemic properties for the prevention or restoration of pathological conditions implicating degeneration and oxidative stress .

- Methods : Their hypolipidemic activity in vivo was tested .

- Results : The majority of the obtained compounds demonstrated a parallel decrease in Triton-induced hyperlipidemia in rats .

Safety And Hazards

Propriétés

IUPAC Name |

(E)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBHXZKXHIDSTE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluorothio)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)

![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)

amine](/img/structure/B1444477.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)